Cas no 487-88-7 (nitron)

nitron structure
nitron structure
Product Name:nitron
CAS No:487-88-7
MF:C20H16N4
MW:312.36784362793
CID:932092
PubChem ID:720071
Update Time:2025-04-19

nitron Chemical and Physical Properties

Names and Identifiers

    • nitron
    • 1,4-diphenyl-3-(phenylazamethylene)-1,2,4-triazoline
    • 1,4-Diphenyl-3-phenylamino-1,2,4-triazolium hydroxide inner salt
    • 4,5-Dihydro-2,4-diphenyl-5-(phenylimino)-1H-1,2,4-triazolium hydroxide inner salt
    • 73490_FLUKA
    • AC1LEYHP
    • Ambcb5104361
    • ARONIS26985
    • 90IM4Z883Z
    • 2,3,5,6-Tetraazabicyclo(2.1.1)hex-1-ene, 3,5,6-triphenyl-
    • 1H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, inner salt
    • 1,4-Diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium
    • (5Z)-2,4-diphenyl-5-(phenylimino)-2,5-dihydro-1,2,4-triazol-4-ium-1-ide
    • inverted exclamation markY98% pound T pound(c)
    • MFCD00005174
    • Q2134581
    • 2218-94-2
    • 487-88-7
    • NS00093639
    • 1,4-DIPHENYL-3-(PHENYLAMINO)-4H-1,2,4-TRIAZOLIUM INNER SALT
    • HMS1536P07
    • J-014577
    • NCGC00174856-01
    • NITRON (ANALYTICAL REAGENT)
    • 4H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, inner salt
    • SCHEMBL145319
    • DTXSID5062269
    • D91656
    • NITRON [MI]
    • STL301907
    • N0211
    • STL257047
    • UNII-90IM4Z883Z
    • (5Z)-2,4-diphenyl-5-(phenylimino)-4,5-dihydro-1,2,4-triazol-2-ium-1-ide
    • CHEMBL3729429
    • N,1,4-triphenyl-4-aza-1-azonia-2-azanidacyclopent-5-en-3-imine
    • 1H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, hydroxide, inner salt
    • Nitron, for spectrophotometric det. of nitrate and perchlorate, >=97.0%
    • AKOS015995647
    • 1,4-diphenyl-3-(phenylamino)-1h-1,2,4-triazolium inner salt
    • EINECS 218-724-2
    • Nitron, 98%
    • NSC 5038
    • 1,4-Diphenyl-endoanilino-dihydrotriazole
    • AKOS016354043
    • 1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
    • Inchi: 1S/C20H16N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-16H/b21-20+
    • InChI Key: CWGBFIRHYJNILV-QZQOTICOSA-N
    • SMILES: N1(/C(=N/C2C=CC=CC=2)/[N-][N+](C2C=CC=CC=2)=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 312.137
  • Monoisotopic Mass: 312.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.3
  • Topological Polar Surface Area: 22.7A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.93
  • Melting Point: 189-190 °C (dec.)(lit.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.367
  • Solubility: Not determined

nitron Security Information

  • WGK Germany:3
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.